molecular formula C9H17N3O B13177799 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B13177799
M. Wt: 183.25 g/mol
InChI Key: AHHNDGZRDWAXTM-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-dimethylamino-1-propanol with chlorinating agents like thionyl chloride, followed by cyclization with imidazole derivatives . The reaction conditions often require maintaining specific temperatures and solvent environments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives like:

Uniqueness

What sets 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,6-10)7(13)8-11-4-5-12(8)3/h4-5,7,13H,6,10H2,1-3H3

InChI Key

AHHNDGZRDWAXTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=NC=CN1C)O

Origin of Product

United States

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